Neryl valerate Neryl valerate Geranyl valerate, also known as geranyl pentanoate, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Geranyl valerate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Geranyl valerate has been primarily detected in urine. Within the cell, geranyl valerate is primarily located in the membrane (predicted from logP) and cytoplasm. Geranyl valerate is a fruity, pineapple, and rose tasting compound that can be found in alcoholic beverages. This makes geranyl valerate a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 10522-33-5
VCID: VC20984797
InChI: InChI=1S/C15H26O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,11H,5-7,9-10,12H2,1-4H3/b14-11-
SMILES: CCCCC(=O)OCC=C(C)CCC=C(C)C
Molecular Formula: C15H26O2
Molecular Weight: 238.37 g/mol

Neryl valerate

CAS No.: 10522-33-5

Cat. No.: VC20984797

Molecular Formula: C15H26O2

Molecular Weight: 238.37 g/mol

* For research use only. Not for human or veterinary use.

Neryl valerate - 10522-33-5

Specification

Description Geranyl valerate, also known as geranyl pentanoate, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Geranyl valerate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Geranyl valerate has been primarily detected in urine. Within the cell, geranyl valerate is primarily located in the membrane (predicted from logP) and cytoplasm. Geranyl valerate is a fruity, pineapple, and rose tasting compound that can be found in alcoholic beverages. This makes geranyl valerate a potential biomarker for the consumption of this food product.
CAS No. 10522-33-5
Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
IUPAC Name [(2Z)-3,7-dimethylocta-2,6-dienyl] pentanoate
Standard InChI InChI=1S/C15H26O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,11H,5-7,9-10,12H2,1-4H3/b14-11-
Standard InChI Key CVSWGLSBJFKWMW-KAMYIIQDSA-N
Isomeric SMILES CCCCC(=O)OC/C=C(/C)\CCC=C(C)C
SMILES CCCCC(=O)OCC=C(C)CCC=C(C)C
Canonical SMILES CCCCC(=O)OCC=C(C)CCC=C(C)C
Melting Point Mp 291 °
291°C

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